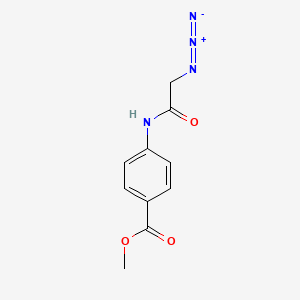
Methyl 4-(2-azidoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-azidoacetamido)benzoate: is an organic compound that belongs to the class of azidoacetamido derivatives It is characterized by the presence of an azido group (-N₃) attached to an acetamido group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in Methyl 4-(2-azidoacetamido)benzoate can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 4-(2-aminoacetamido)benzoate.
Oxidation: Formation of 4-(2-azidoacetamido)benzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-(2-azidoacetamido)benzoate is used as a precursor in the synthesis of more complex organic molecules. Its azido group makes it a valuable intermediate in click chemistry reactions, which are widely used in the synthesis of polymers and bioconjugates .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the study of biological processes in living cells .
Medicine: The azido group can be converted to an amine group in vivo, releasing the active drug at the target site .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-(2-azidoacetamido)benzoate primarily involves its azido group. The azido group can participate in various chemical reactions, including cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and can be used to target and modify specific biomolecules .
Molecular Targets and Pathways:
Cycloaddition Reactions: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Reduction Pathways: The azido group can be reduced to an amine group, which can then interact with various biological targets.
Comparison with Similar Compounds
Ethyl 4-(2-azidoacetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(2-aminoacetamido)benzoate: Similar structure but with an amino group instead of an azido group.
Methyl 4-(2-azidoacetamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness: Methyl 4-(2-azidoacetamido)benzoate is unique due to its specific combination of functional groups. The presence of both the azido and acetamido groups provides a versatile platform for various chemical modifications and applications. Its reactivity and stability make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 4-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10N4O3/c1-17-10(16)7-2-4-8(5-3-7)13-9(15)6-12-14-11/h2-5H,6H2,1H3,(H,13,15) |
InChI Key |
SRHZRCANAWOPOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















